

N-Nitroso Anatabine: A Technical Review of its Carcinogenic Potential

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Compound of Interest		
Compound Name:	(S)-N-Nitroso Anatabine-d4	
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Abstract

N-Nitroso Anatabine (NAT) is a tobacco-specific nitrosamine (TSNA) found in a variety of tobacco products.[1] Unlike other TSNAs such as N'-nitrosonornicotine (NNN) and 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, studies on the carcinogenic potential of NAT have yielded different results.[2][3] This technical guide provides an in-depth review of the existing scientific literature on the carcinogenicity, genotoxicity, and metabolism of NAT. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes key studies, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes pertinent biological pathways.

Carcinogenicity Assessment

The carcinogenic potential of N-Nitroso Anatabine has been evaluated in animal bioassays. The most definitive study to date was conducted on Fischer 344 (F344) rats.

In Vivo Carcinogenicity Studies in F344 Rats

A key dose-response study investigated the carcinogenicity of NAT alongside other TSNAs.[2] In this study, NAT was administered to male and female F344 rats via subcutaneous injection. The results indicated that, at the tested doses, NAT was not carcinogenic in this animal model.



[2][4] In contrast, the positive controls, NNN and NNK, induced a significant number of tumors in the nasal cavity, and NNK also induced tumors in the lung and liver.[2]

Table 1: Summary of Carcinogenicity Data for N-Nitroso Anatabine in F344 Rats

Parameter	Details
Animal Model	Male and Female Fischer 344 (F344) Rats
Route of Administration	Subcutaneous Injection
Vehicle	Trioctanoin
Dose Levels (Total)	1, 3, and 9 mmol/kg (administered in 60 subdoses)
Tumor Incidence	No significant increase in tumor incidence compared to the solvent control group.
Conclusion	NAT was inactive as a carcinogen under the tested conditions.[2]

International Agency for Research on Cancer (IARC) Classification

Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified N-Nitroso Anatabine in Group 3: Not classifiable as to its carcinogenicity to humans. [1][3][5] This classification reflects the inadequate evidence of carcinogenicity in experimental animals and the absence of data in humans.[1][3]

Genotoxicity

A critical aspect of assessing carcinogenic potential is the evaluation of genotoxicity, the ability of a substance to damage DNA. To date, there is a notable lack of publicly available data on the mutagenic or genotoxic effects of N-Nitroso Anatabine.[1] Standard genotoxicity assays that would be relevant for its evaluation include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)



The Ames test is a widely used method for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. A positive test is indicated by an increase in the number of revertant colonies in the presence of the test substance, which suggests that the substance has induced mutations. For many N-nitrosamines, the addition of a metabolic activation system, such as a liver S9 fraction, is necessary to convert the compound into a mutagenic metabolite.[6][7]

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects of a chemical. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Metabolism and Metabolic Interactions

While N-Nitroso Anatabine itself may not be a potent carcinogen, its interaction with metabolic pathways, particularly those involving other TSNAs, is of significant interest.

Cytochrome P450-Mediated Metabolism

Like other nitrosamines, NAT is metabolized by the cytochrome P450 (CYP) enzyme system.[4] [8] While the specific metabolites of NAT have not been fully characterized, its interaction with CYP enzymes has been studied in the context of its effect on the metabolism of other carcinogenic TSNAs.

Competitive Inhibition of NNN and NNK Metabolism

In vitro studies have demonstrated that NAT can act as a competitive inhibitor of the metabolic activation of NNN and NNK, which are known to be potent carcinogens.[8][9] This inhibition occurs at the level of CYP2A13, a key enzyme responsible for the metabolic activation of NNN and NNK.[4] By competing for the same enzyme, NAT may reduce the formation of carcinogenic metabolites from these more potent TSNAs, which could in turn modulate their carcinogenic activity.[9]



Table 2: Inhibition of NNN Metabolism by N-Nitroso Anatabine

Metabolite Formation	Inhibition Constant (Ki) for NAT
HPB (4-hydroxy-1-(3-pyridyl)-1-butanone)	1.37 μΜ
Hydroxy acid	1.35 μΜ
OPB (4-oxo-4-(3-pyridyl) butanal)	3.40 μΜ

Data from Liu et al., 2016[9]

DNA Adduct Formation

The primary mechanism by which many chemical carcinogens initiate cancer is through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can lead to mutations if not repaired before DNA replication. For carcinogenic TSNAs like NNN and NNK, metabolic activation leads to the formation of highly reactive intermediates that can alkylate DNA.[10][11][12] There is currently no direct evidence to suggest that N-Nitroso Anatabine forms DNA adducts.

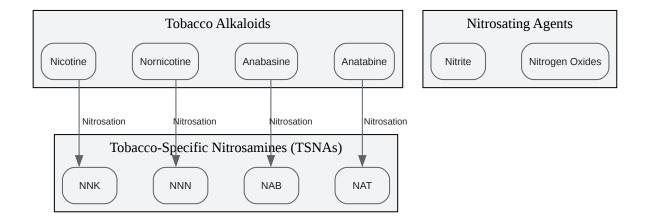
Relevant Signaling Pathways

While no signaling pathways have been directly attributed to N-Nitroso Anatabine, the pathways affected by its precursor, anatabine, and other well-studied TSNAs provide important context for potential biological effects.

Formation of Tobacco-Specific Nitrosamines

The formation of NAT and other TSNAs occurs through the nitrosation of tobacco alkaloids. The following diagram illustrates this general pathway.





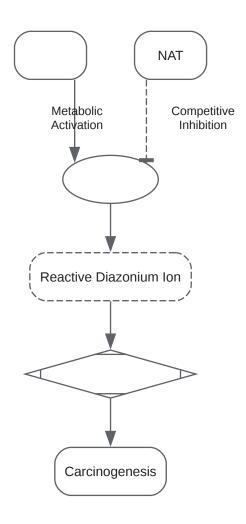
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Caption: Formation of major TSNAs from tobacco alkaloids.

Metabolic Activation of NNN (A Representative Carcinogenic TSNA)

The metabolic activation of NNN by cytochrome P450 enzymes is a critical step in its carcinogenicity, leading to the formation of DNA-reactive intermediates. NAT can competitively inhibit this process.





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Caption: Competitive inhibition of NNN metabolic activation by NAT.

Experimental Protocols In Vivo Carcinogenicity Bioassay (General Protocol)

The following is a generalized protocol for a subcutaneous carcinogenicity study in rats, based on the Hoffmann et al. (1984) study and general guidelines.

- Animal Model: Male and female F344 rats, 6-8 weeks old at the start of the study.
- Acclimation: Animals are acclimated for at least one week prior to the start of the study.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.



- Groups:
 - Group 1: Vehicle control (Trioctanoin)
 - Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)
 - Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)
 - Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)
 - Positive control groups (e.g., NNN, NNK) may also be included.
- Dose Preparation: N-Nitroso Anatabine is dissolved in the vehicle (trioctanoin) to the desired concentrations.
- Administration: The total dose is divided into multiple subdoses (e.g., 60) and administered by subcutaneous injection three times a week for 20 weeks.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly.
- Termination: The study is terminated at a predetermined time point (e.g., after 12 months).
- Necropsy and Histopathology: A full necropsy is performed on all animals. All major organs and any gross lesions are collected, preserved in formalin, and processed for histopathological examination.

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of NAT on the metabolism of another compound (e.g., NNN) by a specific CYP enzyme.

- Enzyme Source: Recombinant human CYP2A13 enzyme.
- Substrate: N'-nitrosonornicotine (NNN).
- Inhibitor: N-Nitroso Anatabine (NAT).



- Incubation: The reaction mixture contains the CYP2A13 enzyme, a NADPH-generating system, NNN at various concentrations, and NAT at various concentrations in a suitable buffer.
- Reaction: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time.
- Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
- Analysis: The formation of NNN metabolites (e.g., HPB, hydroxy acid, OPB) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Dixon plots).

Conclusion

The available scientific evidence suggests that N-Nitroso Anatabine does not exhibit significant carcinogenic activity in the animal models tested to date. Its classification as an IARC Group 3 agent reflects the current data limitations. However, its role as a competitive inhibitor of the metabolic activation of potent carcinogenic TSNAs like NNN and NNK is a crucial aspect of its toxicology profile. This interaction suggests that while NAT itself may not be a primary carcinogen, its presence could modulate the carcinogenic potential of other tobacco constituents. Significant data gaps remain, particularly concerning its genotoxicity and the full characterization of its metabolic pathways and potential for DNA adduct formation. Further research in these areas is warranted to provide a more complete understanding of the overall health risks associated with N-Nitroso Anatabine exposure.

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